molecular formula C5H8O2S2 B2470308 Methyl dithiolane-3-carboxylate CAS No. 144332-03-6

Methyl dithiolane-3-carboxylate

Cat. No.: B2470308
CAS No.: 144332-03-6
M. Wt: 164.24
InChI Key: CAIVRVOITSYTKI-UHFFFAOYSA-N
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Description

“Methyl dithiolane-3-carboxylate” is a variant of the 1,3-dithiolane compound . 1,3-dithiolanes are organoheterocyclic compounds that contain a 5-membered ring which consists of two sulfur atoms and three carbon atoms .


Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study reports the synthesis of new aromatic derivatives containing the 1,3-dithiolane ether and benzyloximino moiety which are attached by simple alkylation and esterification reaction by treating 1,3-dithiolane-2-methanol and benzyloximino acid chloride respectively with various aromatic halides and alcohols .


Chemical Reactions Analysis

Quaternary ammonium carboxylates can be used for the formation of methyl carboxylate esters in an alkylation reaction with dimethyl carbonate (DMC) . This reaction is pursued in the context of a low-waste process for recovery and upgrading of fermentative carboxylates .


Physical and Chemical Properties Analysis

Carboxylic acids, which “this compound” is likely a derivative of, are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

Methylglyoxal Research and Implications

Methylglyoxal, a compound with some chemical similarities, has been extensively studied for its role in various biological systems. Research spans from its chemistry and biochemistry to its implications in diseases. Methylglyoxal is involved in energy production, free radical generation, and cell killing, highlighting its significance in metabolic networks and potential risks associated with environmental exposure. The study by Kalapos (1999) provides a comprehensive overview of methylglyoxal's research, emphasizing its interaction with biological macromolecules and its pathological role in the development of diabetic complications (Kalapos, 1999).

Xylan Derivatives: Biopolymer Research

Research on xylan derivatives, such as biopolymer ethers and esters, demonstrates the potential of chemical modifications to create materials with specific properties. This area of study opens up avenues for applications in drug delivery and antimicrobial agents, showcasing the versatility of biopolymers in scientific research and their application potential in various fields, including material science and medicine (Petzold-Welcke et al., 2014).

Sustainable Solvent Applications

The exploration of sustainable solvents like 2-methyloxolane for extracting natural products and food ingredients presents a significant shift towards environmentally friendly extraction methods. This research not only addresses the toxicological profile and environmental impacts of traditional solvents but also highlights successful industrial transfers, underlining the importance of sustainable practices in scientific research and industrial applications (Rapinel et al., 2020).

Carboxylic Acids in Biorenewable Chemicals

The study of carboxylic acids, including their impact on microbial inhibitors in the production of biorenewable chemicals, provides critical insights into metabolic engineering strategies for enhancing microbial tolerance. This research is pivotal for the development of robust strains for industrial applications, demonstrating the intersection of biochemistry, microbial physiology, and renewable energy production (Jarboe et al., 2013).

Properties

IUPAC Name

methyl dithiolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c1-7-5(6)4-2-3-8-9-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIVRVOITSYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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